

Entrectinib time to treatment discontinuation TTD comparison

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Compound Focus: Entrectinib

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TTD & Efficacy Comparisons of Entrectinib

The following tables summarize key efficacy data for **Entrectinib** from clinical trials and comparative analyses.

Table 1: Efficacy of Entrectinib in Key Clinical Trials *Data sourced from integrated analyses of phase 1/2 trials (ALKA, STARTRK-1, STARTRK-2).*

Population	Objective Response Rate (ORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)	Median Overall Survival (mOS)	Source / Data Cut-off
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| **NTRK+ Solid Tumors (Adult)** | 57% (95% CI: 43-71) 4% CR, 50% PR | 10 months (95% CI: 7.1-NE) | 11.2 months | 21 months | [1] [2] (May 2018) | | **ROS1+ NSCLC (Adult)** | 78% (95% CI: 65-89) | 55% of responses lasted ≥12 months | - | - | [2] (Aug 2019) |

Table 2: Comparative Analyses with Other Agents *TTD and PFS are key indicators of treatment durability used in these comparisons.*

Comparison	Study Type / Population	Key Metric for Entrectinib	Key Metric for Comparator	Hazard Ratio (HR) / Outcome	Source
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| **vs. Prior Therapies** (NTRK+ tumors) | **Inpatient Analysis** (n=38 with doc. progression) | **mPFS**: 11.2 months (95% CI: 6.7-NE) | **TTD (prior therapy)**: 2.9 months (95% CI: 2.0-4.9) | **GMI ≥ 1.3** : 65.8% **Median GMI**: 2.53 | [3] | | **vs. Crizotinib** (ROS1+ NSCLC) | **Matching-Adjusted Indirect Comparison (MAIC)** | Data to be presented at ISPOR 2025 (May 14-16). | - | - | [4] | | **vs. Crizotinib (rw)** (ROS1+ NSCLC) | **Retrospective rw cohort vs. trial** | **Median TTD**: 14.6 months (95% CI: 8.3–23.8) | **Median TTD (Crizotinib)**: 8.8 months (95% CI: 8.2–9.9) | **rwPFS HR**: 0.44 (95% CI: 0.27–0.74) | [5] |

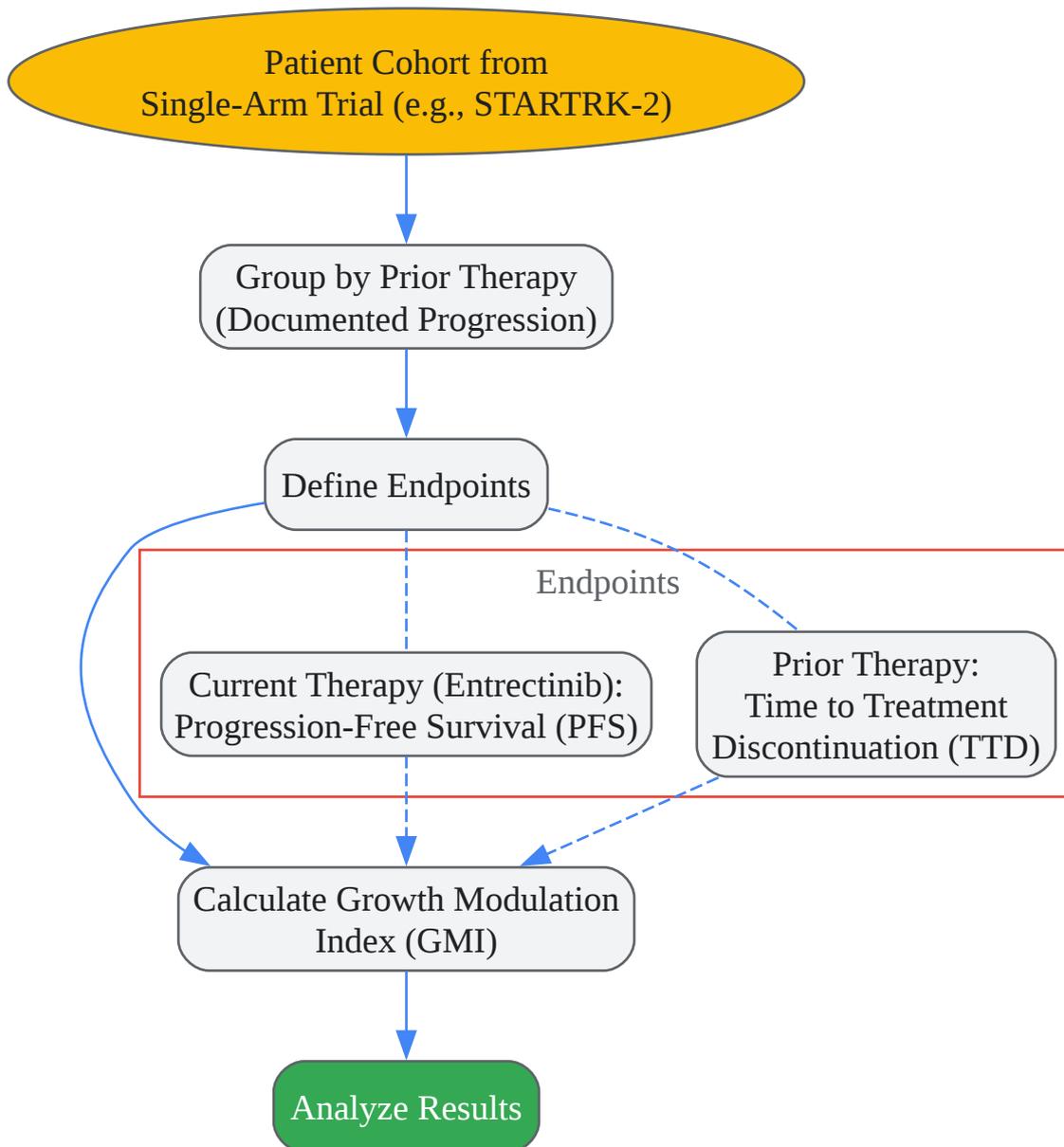
Abbreviations: CI: Confidence Interval; CR: Complete Response; GMI: Growth Modulation Index; MAIC: Matching-Adjusted Indirect Comparison; NE: Not Estimable; NTRK+: Neurotrophic Tyrosine Receptor Kinase fusion-positive; ORR: Objective Response Rate; PFS: Progression-Free Survival; PR: Partial Response; ROS1+: ROS Proto-Oncogene 1 fusion-positive; rw: Real-world; rwPFS: Real-world Progression-Free Survival; TTD: Time to Treatment Discontinuation.

Experimental Methodologies for Comparison

Given the rarity of NTRK fusions, traditional randomized trials are often unfeasible. Researchers use alternative methodologies to generate comparative evidence.

1. Inpatient Comparison (GMI Analysis) This method uses patients as their own controls, which is particularly valuable in rare, heterogeneous cancers [3].

- **Objective:** To evaluate the clinical benefit of **Entrectinib** compared to a patient's most recent prior systemic therapy.
- **Workflow:** The process involves patient grouping, endpoint definition, and ratio calculation as shown in the diagram below.



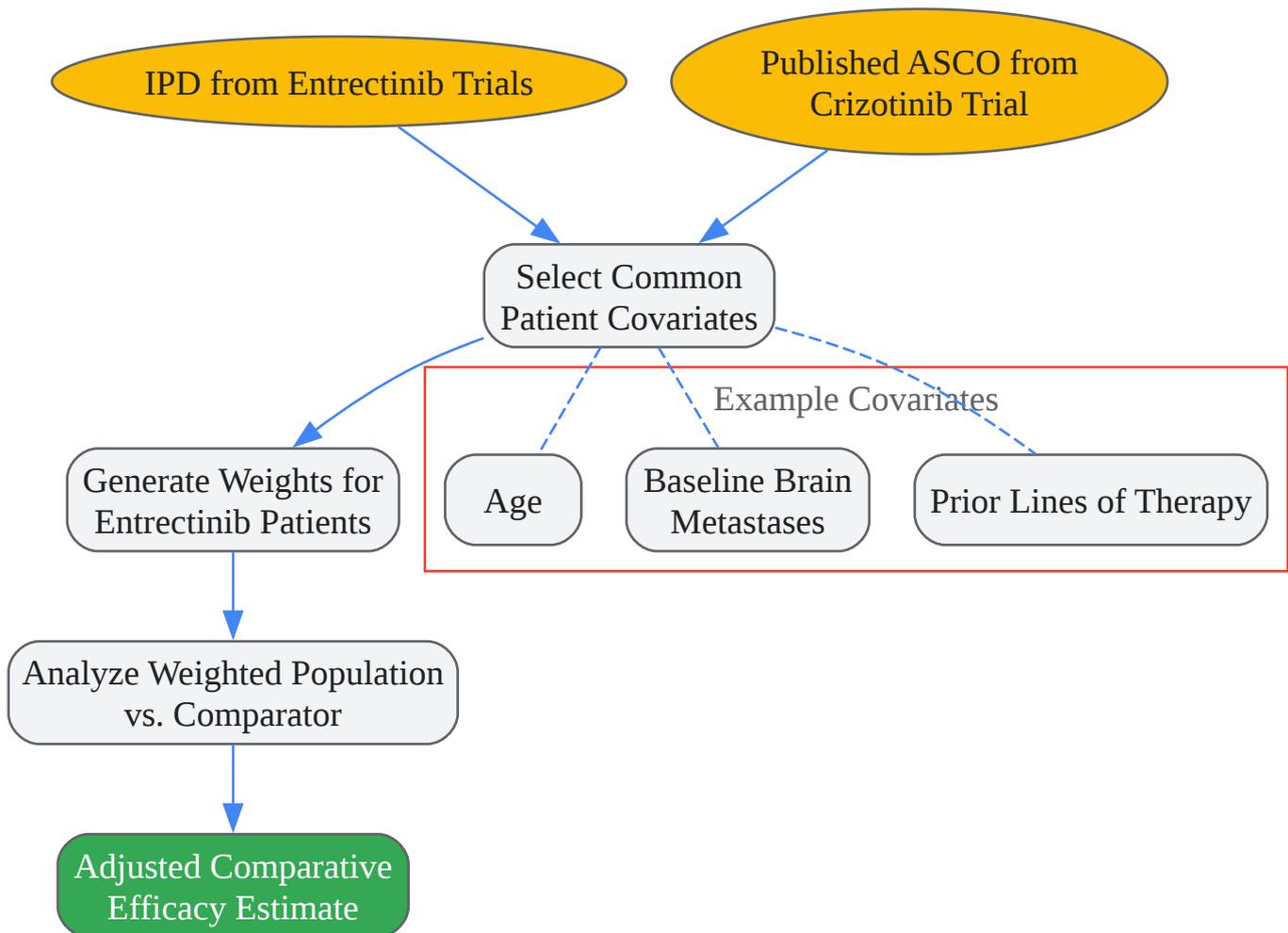
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- **Key Metric:** The **Growth Modulation Index (GMI)** is calculated as PFS on **Entrectinib** divided by TTD on the prior therapy. A ratio of ≥ 1.3 is considered a clinically meaningful benefit [3] [1].
- **Data Source:** This analysis is typically performed on pooled data from single-arm trials (e.g., ALKA, STARTRK-1, STARTRK-2) [3] [6].

2. Matching-Adjusted Indirect Comparison (MAIC) This is a statistical technique used to compare outcomes from different trials when head-to-head studies are unavailable [4].

- **Objective:** To adjust for differences in patient characteristics across trials to enable a more valid comparison.

- **Workflow:** The process entails data preparation, weighting, and comparative analysis.



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- **Method:** Uses **Individual Patient Data (IPD)** from one treatment (e.g., **Entrectinib** trials). Patients are weighted so that their baseline characteristics match the aggregate profile of patients in a comparator trial (e.g., a crizotinib study). The analysis is then run on this "matched" population [4] [5].
- **Application:** This method has been used to compare **Entrectinib** with crizotinib in ROS1+ NSCLC [4] [5].

Key Insights for Researchers

- **TTD as a Robust Real-World Endpoint:** In comparative effectiveness research, **TTD** is a pragmatic endpoint that captures the net effect of a drug's efficacy and tolerability in a real-world context, reflecting the decision to stop treatment for any reason [5] [3].

- **Significant Improvement Over Prior Therapies:** The inpatient GMI analysis provides strong evidence that **Entrectinib** offers a clinically meaningful benefit, with a median PFS that is more than double the TTD of prior therapies in NTRK+ patients [3].
- **Indirect Evidence Suggests Advantage:** While awaiting direct MAIC results, a retrospective real-world comparison indicates **Entrectinib** may have a longer TTD compared to crizotinib in ROS1+ NSCLC [5].

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